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Compound of Interest

Compound Name: Amlodipine nicotinate

CAS No.: 616203-96-4

Cat. No.: B12765246

Get Quote

Executive Summary & Scientific Rationale
Amlodipine Nicotinate is a specific salt form of the dihydropyridine calcium channel blocker,

Amlodipine. While the besylate salt is the most common commercial form, the nicotinate salt is

utilized in specific formulations to modulate solubility and stability profiles.

The critical analytical challenge in developing Amlodipine Nicotinate is distinguishing the true

salt form from a physical mixture of Amlodipine free base and Nicotinic acid. A simple physical

mixture does not possess the same physicochemical properties (dissolution rate,

bioavailability) as the salt.

This guide details a multi-modal spectroscopic approach (UV-Vis, FTIR, NMR) to validate the

proton transfer essential for salt formation and to quantify the active pharmaceutical ingredient

(API).

Technique I: UV-Visible Spectrophotometry
(Quantitative Assay)
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Principle
Amlodipine possesses a distinct dihydropyridine chromophore. While UV-Vis is less specific for

structural elucidation, it is the gold standard for rapid quantification and dissolution testing. The

nicotinate moiety contributes to the absorbance in the UV region, requiring baseline correction

or specific wavelength selection where the dihydropyridine signal is dominant.

Experimental Protocol
Materials:

Amlodipine Nicotinate Reference Standard (purity > 99.5%)

Methanol (HPLC Grade)

Quartz Cuvettes (1 cm path length)

Workflow:

Stock Preparation: Dissolve 10 mg of Amlodipine Nicotinate in 100 mL of Methanol.

Sonicate for 10 minutes to ensure complete dissolution. (Concentration: 100 µg/mL).

Dilution Series: Prepare working standards at 5, 10, 15, 20, and 25 µg/mL using serial

dilution.

Blanking: Use pure Methanol for baseline correction.

Scanning: Scan the spectrum from 200 nm to 400 nm.

Wavelength Selection: Identify

.

Note: Amlodipine typically exhibits maxima at 237 nm and 360 nm.

Insight: The 360 nm peak is preferred for quantification as it is less susceptible to

interference from nicotinic acid (which absorbs strongly < 270 nm) and solvent cut-offs.
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Data Analysis: Construct a calibration curve (Absorbance vs. Concentration) at 360 nm. The

correlation coefficient (

) must be

.

Visualization: UV-Vis Logic Flow
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Click to download full resolution via product page

Figure 1: UV-Vis workflow prioritizing the 360 nm peak to isolate the dihydropyridine signal from

the nicotinate counter-ion.

Technique II: Fourier Transform Infrared
Spectroscopy (FTIR) (Structural ID)
Principle
FTIR is the definitive technique for confirming salt formation. In a physical mixture, the spectra

are a superposition of the individual components. In the salt, the proton transfer from the

carboxylic acid of Nicotinic acid to the amine of Amlodipine causes specific peak shifts.

Key Mechanistic Indicators:

Disappearance of the carboxylic acid

stretch (approx. 1700 cm⁻¹) of Nicotinic acid.

Appearance of Carboxylate anion (

) bands (asymmetric ~1600 cm⁻¹ and symmetric ~1400 cm⁻¹).
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Shift in the N-H stretching region of Amlodipine due to protonation.

Experimental Protocol
Materials:

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Potassium Bromide (KBr), spectroscopic grade (dried at 105°C)

Hydraulic Press

Workflow:

Sample Prep (KBr Pellet): Mix 2 mg of Amlodipine Nicotinate with 200 mg of KBr (1:100

ratio).

Grinding: Grind gently in an agate mortar. Critical: Do not over-grind, as excessive energy

can induce polymorphic transitions or amorphization.

Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹

Scans: 16 or 32 (to improve Signal-to-Noise ratio).

Data Summary: Diagnostic Peaks
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Functional
Group

Amlodipine
Base (cm⁻¹)

Nicotinic Acid
(cm⁻¹)

Amlodipine
Nicotinate Salt
(cm⁻¹)

Interpretation

C=O (Acid) N/A ~1680-1700 Absent
Deprotonation of

acid

COO⁻ (Asym) N/A N/A 1580-1610

Formation of

carboxylate

anion

COO⁻ (Sym) N/A N/A 1380-1400

Formation of

carboxylate

anion

N-H Stretch ~3300-3500 N/A
Shifted/Broadene

d

Protonation of

amine

C=O (Ester) ~1675 N/A ~1675

Remains largely

unchanged

(Amlodipine

core)

Technique III: Proton Nuclear Magnetic Resonance (
H-NMR)
Principle
NMR provides the most detailed structural information. It validates the stoichiometry (molar

ratio) between Amlodipine and Nicotinic acid (should be 1:1) and confirms the purity.

Experimental Protocol
Materials:

NMR Spectrometer (Min. 400 MHz)

Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: CDCl3 may be used, but DMSO-

d6 provides better solubility for the salt form.
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Workflow:

Dissolution: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.

Acquisition: Standard proton pulse sequence.

Relaxation delay:

second (ensure quantitative integration).

Scans: 16-64.

Processing: Phase correction, baseline correction, and referencing (TMS at 0 ppm or

residual DMSO peak at 2.50 ppm).

Integration Logic: To verify the 1:1 salt ratio, integrate a distinct signal from the Amlodipine

moiety (e.g., the 3 methyl protons of the ester group ~3.5 ppm) and compare it to a distinct

signal from the Nicotinate moiety (e.g., the aromatic proton adjacent to the nitrogen).

Visualization: Salt Validation Logic

FTIR Criteria NMR Criteria

Sample Analysis
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Click to download full resolution via product page

Figure 2: Decision tree for confirming Amlodipine Nicotinate salt structure versus physical

mixture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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